

Synthesis Pathway of Acid Chrome Blue K: A Technical Guide

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Compound of Interest		
Compound Name:	acid chrome blue K	
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This guide provides an in-depth overview of the synthesis pathway for **Acid Chrome Blue K** and its related compounds, a class of mordant azo dyes. The core of the synthesis involves a diazotization reaction followed by an azo coupling. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Acid Chrome Blue K belongs to the family of mordant dyes, which are characterized by their ability to form stable coordination complexes with metal ions, typically chromium. This property significantly enhances their color fastness on substrates like wool, silk, and leather. The synthesis of the dye molecule itself is a classic example of azo dye chemistry, a cornerstone of industrial organic synthesis. The resulting chromophore is then complexed with a chromium salt during the dyeing process to achieve the final, highly durable coloration.

This guide will focus on the synthesis of the organic dye component, using the well-documented pathway for C.I. Mordant Blue 13 as a representative example, and will also detail a patented variation for a closely related dye referred to as **Acid Chrome Blue K**.

Synthesis Pathway

The synthesis of this class of dyes proceeds in two main stages:

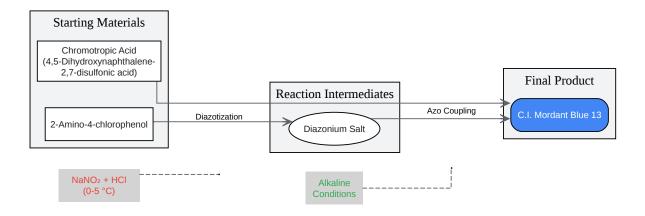
• Diazotization: An aromatic primary amine is converted into a diazonium salt by reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid



like hydrochloric acid. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an
electron-rich coupling component. For **Acid Chrome Blue K** and related dyes, this is
typically 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (chromotropic acid) or its salt. This
electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge, which is the
primary chromophore of the dye.

The overall reaction scheme for the synthesis of C.I. Mordant Blue 13 is presented below.



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Caption: General synthesis pathway for C.I. Mordant Blue 13.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis. Protocol 1 describes the synthesis of a dye identified as **Acid Chrome Blue K** from a patented source.[1] Protocol 2 outlines the widely cited method for the closely related C.I. Mordant Blue 13.[2][3]

Protocol 1: Synthesis of Acid Chrome Blue K (per Patent CN103396345A)

Foundational & Exploratory



Materials:

- 2-amino-4-sulfonaphthol: 53 g
- Concentrated Hydrochloric Acid (sp. gr. 1.19): 30 ml
- Hot Water: 30 ml
- Sodium Nitrite (as a precooled solution)
- Disodium salt of Chromotropic Acid
- · Crushed Ice
- · Ice-salt bath

Procedure:

- Diazotization Part 1 (Acidification): In a 400 ml beaker, add 53 g of 2-amino-4-sulfonaphthol and 30 ml of hot water. Heat the mixture to 80-90 °C without stirring. Add 30 ml of concentrated hydrochloric acid.
- Diazotization Part 2 (Cooling): Allow the solution to cool to room temperature.
 Subsequently, add a sufficient amount of crushed ice to lower the solution temperature to 0
 °C. Place the beaker in an ice-salt bath to maintain this low temperature.
- Diazotization Part 3 (Nitrosation): While stirring vigorously, add a precooled solution of sodium nitrite. Continue stirring for 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- Azo Coupling: In a separate vessel, dissolve the disodium salt of chromotropic acid in water.
 While maintaining stirring at room temperature, add the prepared diazonium salt solution to the chromotropic acid solution.
- Isolation: The precipitated dye is collected by filtration.
- Drying: The filtered product is dried at 50-60 °C to yield the final Acid Chrome Blue K dye.
 [1]



Protocol 2: Synthesis of C.I. Mordant Blue 13

Starting Materials:

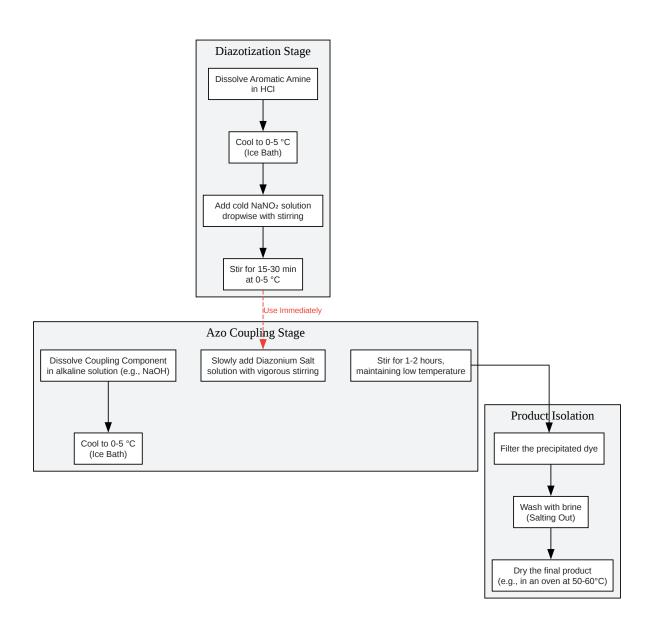
- 2-Amino-4-chlorophenol
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic Acid)
- Sodium Nitrite
- Hydrochloric Acid
- Sodium Hydroxide or Sodium Carbonate

General Procedure:

- Diazotization: 2-Amino-4-chlorophenol is diazotized using sodium nitrite in the presence of hydrochloric acid at 0-5 °C. This creates a solution/suspension of the corresponding diazonium salt.
- Coupling: The freshly prepared diazonium salt solution is then added slowly to an ice-cold alkaline solution of chromotropic acid. The pH is maintained on the alkaline side to facilitate the coupling reaction.
- Precipitation and Isolation: The azo dye precipitates from the reaction mixture. The product is then isolated by filtration, washed with a salt solution to remove impurities ("salting out"), and dried.

The experimental workflow for a typical diazotization and coupling reaction is illustrated below.





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Caption: A generalized experimental workflow for azo dye synthesis.



Quantitative Data

Quantitative data for the synthesis of these dyes is often proprietary or not widely published in academic literature. The table below summarizes available data based on patent literature and supplier specifications.

Parameter	Value	Source / Compound
Reactant Quantities		
2-amino-4-sulfonaphthol	53 g	Patent CN103396345A
Conc. HCl	30 ml	Patent CN103396345A
Physical Properties		
Appearance	Brown-red or dark red powder	Acid Chrome Blue K
Appearance	Blue-black powder with metallic luster	C.I. Mordant Blue 13
Solubility in Water	50 g/L (at 80 °C)	C.I. Mordant Blue 13[3]
Purity	≥95%	Commercial Product
Reaction Conditions		
Diazotization Temperature	0 - 5 °C	General Protocol
Drying Temperature	50 - 60 °C	Patent CN103396345A

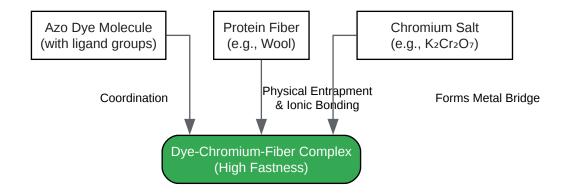
The Role of Chromium (Mordanting)

The term "Chrome" in **Acid Chrome Blue K** refers to its application as a mordant dye. The synthesized azo dye contains ligand groups (hydroxyl and carboxyl groups ortho to the azo bridge) that can form a stable coordination complex with a chromium ion. This process, known as mordanting or chroming, is typically performed during the dyeing of protein fibers like wool.

The chromium, usually from potassium or sodium dichromate, is applied to the fiber, where it is reduced in situ to Cr(III) and then complexes with the dye molecules. This metal-dye complex is



a much larger molecule, which becomes trapped within the fiber matrix, leading to exceptionally high wash and light fastness.



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Caption: Relationship between dye, chromium, and fiber in mordanting.

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